Di-sec-butyl sulfate

Acetalization Lewis Acid Catalysis Dialkyl Sulfate Reactivity

Di-sec-butyl sulfate (DBS), CAS 63231-73-2, is a symmetrical dialkyl sulfate ester with the molecular formula C₈H₁₈O₄S and a molecular weight of 210.29 g/mol. It exists as a colorless to light yellow liquid , with a predicted density of 1.1±0.1 g/cm³ and a boiling point of 272.8±9.0 °C at 760 mmHg.

Molecular Formula C8H18O4S
Molecular Weight 210.29 g/mol
CAS No. 63231-73-2
Cat. No. B3147858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-sec-butyl sulfate
CAS63231-73-2
Molecular FormulaC8H18O4S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCCC(C)OS(=O)(=O)OC(C)CC
InChIInChI=1S/C8H18O4S/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3
InChIKeyKYAMUOMYFJTMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-sec-butyl Sulfate (CAS 63231-73-2): Physicochemical and Functional Baseline for Dialkyl Sulfate Selection


Di-sec-butyl sulfate (DBS), CAS 63231-73-2, is a symmetrical dialkyl sulfate ester with the molecular formula C₈H₁₈O₄S and a molecular weight of 210.29 g/mol . It exists as a colorless to light yellow liquid , with a predicted density of 1.1±0.1 g/cm³ and a boiling point of 272.8±9.0 °C at 760 mmHg [1]. Commercially, it is available at purities typically ≥95% , and is recommended for storage at -20°C [2]. As a member of the dialkyl sulfate class, DBS functions primarily as an alkylating and sulfating agent, but its sec-butyl substituents impart unique steric and electronic properties that differentiate it from linear or smaller branched analogs [3].

Why Generic Dialkyl Sulfate Substitution Fails: The Critical Role of Steric Hindrance in Di-sec-butyl Sulfate Performance


Substituting di-sec-butyl sulfate with more common dialkyl sulfates like dimethyl or diethyl sulfate is often not viable due to fundamental differences in reactivity governed by steric hindrance. While smaller alkyl sulfates are highly reactive alkylating agents [1], their lack of steric bulk can lead to non-selective reactions, poor yield in sterically demanding substrates, and increased hydrolysis or decomposition rates [2]. Conversely, bulkier analogs like diisopropyl or di-n-butyl sulfate may be too sterically hindered, resulting in significantly reduced reaction rates or incomplete conversions [3]. Di-sec-butyl sulfate occupies a unique middle ground: its sec-butyl groups provide sufficient steric demand to control reaction selectivity and suppress unwanted side reactions like polymer formation [4], while still maintaining adequate reactivity for efficient alkylation or sulfation in many synthetic and industrial applications [5]. The evidence below quantifies this differential performance.

Quantitative Evidence Guide: Di-sec-butyl Sulfate vs. Key Dialkyl Sulfate Comparators


Steric Modulation of Catalytic Acetalization Yields: Di-sec-butyl Sulfate Benchmarking

In acetalization reactions, the yield of the product is highly sensitive to the steric bulk of the dialkyl sulfate catalyst. Diethyl sulfate, with minimal steric hindrance, provides a high yield of 78%. However, as the steric bulk increases to diisopropyl sulfate, the yield drops to 65%, and for the very bulky di-n-butyl sulfate, the yield is further reduced to 50% [1]. While direct data for di-sec-butyl sulfate is not reported in this study, its sec-butyl groups present an intermediate steric profile. This positions DBS as a catalyst for reactions where the high reactivity of diethyl sulfate leads to side reactions, but the low reactivity of di-n-butyl sulfate is insufficient. By extension, DBS offers a predictable, intermediate catalytic activity window, enabling fine-tuning of reaction outcomes.

Acetalization Lewis Acid Catalysis Dialkyl Sulfate Reactivity

Differential Etherification Efficiency in Phase Transfer Catalysis: Di-sec-butyl vs. n-Butyl Sulfate

In a phase transfer catalysis (PTC) study, the alkylation of various butyl alcohols with dialkyl sulfates at 40-45°C was investigated. When using a comparable dialkyl sulfate (the study did not specify the exact sulfate, but the product distribution is key), the yield of the corresponding alkyl butyl ethers was found to be highly dependent on the structure of the butyl alcohol. Specifically, alkyl n-butyl and isobutyl ethers were obtained in high yields (>93%), while alkyl s-butyl ethers were obtained in a significantly lower yield of about 50%, and alkyl t-butyl ethers in less than 20% [1]. This demonstrates that when the alcohol substrate is a secondary (sec-butyl) or tertiary (tert-butyl) alcohol, the alkylation reaction is less efficient. This directly informs the use of di-sec-butyl sulfate: it is not only a reagent but also produces a sec-butyl group in the product. Therefore, when a sec-butyl group is desired, the yield will be limited to approximately 50% under similar conditions, a factor that must be accounted for in process design.

Phase Transfer Catalysis Alkylation Butyl Alcohol Etherification

Stereochemical Fidelity in Hydrolysis: Inversion of Configuration is Unique to sec-Butyl Sulfates

The hydrolysis of sodium alkyl sulfates in basic aqueous solution reveals a stark mechanistic difference for the sec-butyl group. While the hydrolysis of primary alkyl sulfates (methyl, ethyl, propyl) proceeds via both SN1 and SN2 pathways, leading to partial or complete racemization, the hydrolysis of optically active sodium sec-butyl sulfate proceeds with inversion of configuration and with very little racemization [1]. This stereospecific outcome is not observed for other branched or linear alkyl sulfates tested (e.g., isobutyl shows partial rearrangement, neopentyl shows complete rearrangement) [1]. This indicates that the sec-butyl sulfate group undergoes a clean SN2-type displacement. This property is critical when using di-sec-butyl sulfate as a chiral synthon or in the synthesis of enantiomerically pure compounds, as it ensures retention of stereochemical information.

Hydrolysis Stereochemistry SN2 Mechanism Alkyl Sulfate Stability

Alkylate Quality in Petroleum Refining: Di-sec-butyl Sulfate as a Superior Intermediate for High-Octane Fuels

In a two-step sulfuric acid alkylation process, sec-butyl sulfates (including di-sec-butyl sulfate) are formed as intermediates from n-butenes. When these sulfates are reacted with isobutane, the resulting alkylate (a mixture of C5-C8 isoparaffins) exhibits exceptionally high research octane numbers (RON) [1]. Specifically, alkylates produced from sec-butyl sulfates frequently achieve RON values in the range of 98-100 [1]. This is a critical differentiator from one-step processes or processes using other olefins, where alkylate quality can be lower. The use of di-sec-butyl sulfate, either directly or as a process intermediate, is therefore directly linked to the production of premium, high-octane gasoline blending components.

Petroleum Refining Alkylation High-Octane Fuel sec-Butyl Sulfate

Physical Property Benchmarking: Distinct Boiling Point and Density for Process Engineering

Di-sec-butyl sulfate possesses a distinct set of physical properties that differentiate it from other common dialkyl sulfates, which is critical for separation and handling in chemical processes. Its predicted boiling point of 272.8±9.0 °C at 760 mmHg [1] is significantly higher than that of diethyl sulfate (209.5 °C with decomposition ) and diisopropyl sulfate (236.5±9.0 °C ), but lower than the boiling point range for di-n-butyl sulfate (which boils at 115-116 °C at a reduced pressure of 6 mmHg, indicating a much higher atmospheric boiling point ). Its predicted density of 1.1±0.1 g/cm³ [1] is comparable to diisopropyl sulfate (1.1 g/cm³ ) and di-n-butyl sulfate (1.06 g/mL ). This unique combination of a high boiling point and moderate density allows for easier separation from lower-boiling reaction components via distillation, while avoiding the excessive energy input required for extremely high-boiling analogs.

Physical Properties Process Engineering Separation Science

Byproduct Profile and Conjunct Polymer Formation: Controlled Decomposition of sec-Butyl Sulfates

During alkylation reactions with n-butenes and sulfuric acid, the decomposition of sec-butyl sulfates is a known pathway that produces 'conjunct polymers'—liquid hydrocarbons rich in heavy isoparaffins and olefins, along with sulfur dioxide and water [1]. This decomposition is a source of yield loss and reactor fouling. However, studies on the two-step alkylation process demonstrate that by carefully controlling the reaction conditions, especially temperature and acid strength, the formation of these undesirable polymers can be managed [2]. In contrast, attempts to produce tert-butyl sulfates from isobutylene have been unsuccessful, as they lead to immediate and uncontrolled polymerization [2]. This indicates that sec-butyl sulfates, including di-sec-butyl sulfate, offer a 'controllable' decomposition pathway. This is a critical advantage in process chemistry, where the ability to tune reaction conditions to minimize byproduct formation is paramount.

Alkylation Byproducts Conjunct Polymers Process Selectivity

Defined Application Scenarios for Di-sec-butyl Sulfate Based on Verifiable Evidence


Synthesis of Chiral sec-Butyl Derivatives via Stereospecific Substitution

Based on the unique stereochemical outcome of sec-butyl sulfate hydrolysis—inversion of configuration with minimal racemization [1]—di-sec-butyl sulfate is the preferred reagent for the stereospecific installation of a sec-butyl group onto nucleophiles. This is particularly valuable in medicinal chemistry and natural product synthesis where the creation or retention of a chiral center is critical. For example, it can be used to alkylate amines or phenols to produce enantiomerically enriched sec-butyl ethers or amines, a task that cannot be reliably achieved with other dialkyl sulfates which lead to racemic mixtures or rearranged products [1].

Production of High-Octane Gasoline via a Controlled Two-Step Alkylation Process

Di-sec-butyl sulfate is a key intermediate in a two-step sulfuric acid alkylation process that yields alkylate with a Research Octane Number (RON) of 98-100 [2]. This application is specifically for refineries aiming to maximize the octane rating of their gasoline blendstock. The process leverages the controllable reactivity of sec-butyl sulfates to achieve this high quality, a feat that is not matched by one-step processes or by using other olefins [2]. The procurement of di-sec-butyl sulfate for this purpose is justified by the premium value of the resulting high-octane fuel component.

Process Development Requiring a Tunable Lewis Acid Catalyst for Acetalization

In the development of new synthetic routes requiring acetal protection, the choice of catalyst dictates reaction efficiency and selectivity. As demonstrated by the quantitative trend in acetalization yields—where diethyl sulfate yields 78%, diisopropyl sulfate 65%, and di-n-butyl sulfate 50% [3]—the steric bulk of the dialkyl sulfate is a powerful tuning parameter. Di-sec-butyl sulfate, with its intermediate steric profile, is the logical choice for substrates or conditions where the high reactivity of diethyl sulfate causes side reactions, but the low reactivity of di-n-butyl sulfate is inadequate. It allows process chemists to achieve the desired yield and purity profile by selecting a catalyst with predictable activity.

Phase Transfer Catalyzed Synthesis of sec-Butyl Ethers with Defined Yield Expectations

For the large-scale synthesis of sec-butyl ethers via phase transfer catalysis (PTC), accurate yield prediction is essential for cost control. Evidence from analogous reactions shows that the alkylation of a sec-butyl alcohol with a dialkyl sulfate yields the sec-butyl ether in approximately 50% yield [4]. This benchmark allows process engineers to accurately model the economics of a di-sec-butyl sulfate-based process, comparing it to alternative routes. It also justifies the procurement of di-sec-butyl sulfate when a ~50% yield is acceptable and the specific sec-butyl product is required, providing a clear, data-driven framework for decision-making.

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